N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide is an organic compound characterized by its unique chemical structure, which includes a methoxy group, a nitro group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide typically involves the following steps:
Acylation: The nitrated compound is then subjected to acylation using 2,2-dimethylbutanoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products
Reduction: N-(4-amino-2-methoxyphenyl)-2,2-dimethylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide is used as a precursor for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(4-methoxyphenyl)-2,2-dimethylbutanamide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18N2O4/c1-5-13(2,3)12(16)14-10-7-6-9(19-4)8-11(10)15(17)18/h6-8H,5H2,1-4H3,(H,14,16) |
InChI Key |
NJVOSQQFSZCBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.